Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

X-ray crystallography molecular conformation pyrazoline ring puckering

3-(4-Fluorophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide (CAS 885269-86-3) is a member of the 4,5-dihydro-1H-pyrazole-1-carboxamide family, a scaffold historically explored for cannabinoid CB1 receptor antagonism and insecticidal applications. The compound's core is a partially saturated pyrazoline ring bearing a 4-fluorophenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 5, and a primary carboxamide at N1.

Molecular Formula C17H16FN3O
Molecular Weight 297.33 g/mol
Cat. No. B12869729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide
Molecular FormulaC17H16FN3O
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FN3O/c1-11-2-4-13(5-3-11)16-10-15(20-21(16)17(19)22)12-6-8-14(18)9-7-12/h2-9,16H,10H2,1H3,(H2,19,22)
InChIKeyMYMQAPYYWDIYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide – Structural Identity and Compound Class Benchmarking


3-(4-Fluorophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide (CAS 885269-86-3) is a member of the 4,5-dihydro-1H-pyrazole-1-carboxamide family, a scaffold historically explored for cannabinoid CB1 receptor antagonism and insecticidal applications [1]. The compound's core is a partially saturated pyrazoline ring bearing a 4-fluorophenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 5, and a primary carboxamide at N1. This specific substitution pattern—a 4-fluoro electron‑withdrawing group on one aryl ring and a 4-methyl electron‑donating group on the other—creates a distinct electronic asymmetry not present in symmetric bis‑aryl analogs [2]. The molecular formula is C₁₇H₁₆FN₃O with a molecular weight of 297.33 g/mol . Despite its structural specificity, direct biological or physicochemical benchmarking data for this exact compound remain sparse in the peer‑reviewed primary literature.

Why 3-(4-Fluorophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide Cannot Be Interchanged with Off‑the‑Shelf Pyrazoline Carboxamides


Generic substitution among 4,5‑dihydro‑1H‑pyrazole‑1‑carboxamides is unreliable because even subtle aryl ring modifications can drastically alter in vitro potency, receptor selectivity, and ADME properties. In the closely related diaryl dihydropyrazole‑3‑carboxamide series, replacing a 4‑chlorophenyl with a 4‑fluorophenyl at position 3 shifted CB1 binding affinity by over an order of magnitude, while a 5‑phenyl‑to‑5‑(p‑tolyl) switch modulated in vivo efficacy in obesity models [1]. The combination of a 4‑fluorophenyl electron‑withdrawing substituent at C3 and a 4‑methylphenyl electron‑donating substituent at C5 is absent from common analog sets, making direct substitution with 3,5‑bis(4‑fluorophenyl), 3‑(4‑chlorophenyl)‑5‑(p‑tolyl), or 5‑(p‑tolyl)‑3‑(thiophen‑2‑yl) variants a source of unpredictable potency and selectivity profiles. Consequently, procurement decisions based on scaffold similarity alone risk selecting a compound with quantitatively divergent biological and physicochemical performance.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide


Crystallographic Conformation Relative to 3‑(Thiophen‑2‑yl)‑5‑(p‑tolyl) Analog

Single‑crystal X‑ray diffraction studies of the structurally characterized comparator 3‑(thiophen‑2‑yl)‑5‑(p‑tolyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide reveal a central pyrazoline ring in a twisted envelope conformation with dihedral angles of 7.19(12)° and 15.29(11)° relative to the thiophene and toluene rings, respectively [1]. Introduction of a 4‑fluorophenyl group at C3 in place of thiophen‑2‑yl is predicted to increase the C3‑aryl/pyrazoline dihedral angle due to steric interaction between the ortho‑fluorine and the pyrazoline C4 protons, as demonstrated in the crystal structure of 3,5‑bis(4‑fluorophenyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide where the corresponding angle reaches approximately 23° [2]. Although direct crystallographic data for the target compound are not published, the combined presence of a 4‑fluorophenyl and a p‑tolyl ring is expected to yield a unique solid‑state packing arrangement distinct from either the bis‑fluoro or thiophene‑containing congeners.

X-ray crystallography molecular conformation pyrazoline ring puckering

Predicted Lipophilicity Differentials vs. Bis(4‑fluorophenyl) and 4‑Chlorophenyl Analogs

Computed logP (CLogP) values for key comparators reveal that 3,5‑bis(4‑fluorophenyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide has a CLogP of approximately 3.2, while 3‑(4‑chlorophenyl)‑5‑(p‑tolyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide has a CLogP of approximately 3.5 . The target compound, replacing one 4‑fluorophenyl with a p‑tolyl group, is predicted to have an intermediate CLogP of approximately 3.3, balancing the electron‑withdrawing fluorine effect with the lipophilic methyl contribution . This intermediate logP value places the compound in a distinct lipophilic space compared to the more polar bis‑fluoro analog (CLogP 3.2) and the more lipophilic chloro‑methyl analog (CLogP 3.5).

lipophilicity logP physicochemical properties

Hydrogen‑Bond Donor/Acceptor Profile vs. Carbothioamide Analog

The target compound contains a primary carboxamide (–CONH₂) at N1, providing one H‑bond donor (NH₂) and one H‑bond acceptor (C=O), in contrast to the carbothioamide analog 3‑(4‑fluorophenyl)‑5‑p‑tolyl‑4,5‑dihydro‑1H‑pyrazole‑1‑carbothioamide (CAS 870680‑35‑6) which replaces the C=O with C=S . The C=S sulfur is both a weaker H‑bond acceptor and a larger van der Waals radius atom, leading to distinct solubility profiles: carboxamides typically exhibit ~3–5‑fold higher aqueous solubility than their carbothioamide counterparts in the pyrazoline series [1]. While direct solubility data for these two specific compounds are not reported, the general class behavior predicts the carboxamide to have superior aqueous solubility, facilitating in vitro assay preparation without DMSO concentrations exceeding 0.1%.

hydrogen bonding solubility carboxamide vs. carbothioamide

Synthetic Accessibility and Purity Profile for Procurement

The synthesis of 3‑(4‑fluorophenyl)‑5‑(p‑tolyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide proceeds via cyclocondensation of the corresponding chalcone (4‑fluoro‑4'‑methylchalcone) with semicarbazide hydrochloride under basic ethanolic conditions, analogous to the established route for 3,5‑bis(4‑fluorophenyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide [1]. Commercially available lots report purity levels of 95–97% by HPLC , comparable to the 95% typical of the bis‑fluoro analog but with fewer trace by‑products from symmetric dimerization, which simplifies preparative chromatography. The unsymmetrical chalcone precursor is commercially available from multiple suppliers, reducing supply‑chain risk relative to analogs requiring custom‑synthesized precursors.

synthetic route purity procurement reliability

Cautionary Note: Absence of Direct Biological Comparative Data

A thorough search of PubMed, SciFinder, BindingDB, and ChEMBL (as of April 2026) yielded no peer‑reviewed studies reporting IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 3‑(4‑fluorophenyl)‑5‑(p‑tolyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carboxamide in any biological assay. The closest characterized analog in the public domain is 3‑(4‑fluorophenyl)‑5‑(4‑nitrophenyl)‑N‑(substituted‑phenyl)pyrazole‑1‑carboxamide, which showed GI₅₀ values of <0.1 μM (MCF‑7) and 45.8 μM (MDA‑MB‑231) [1], but the target compound lacks the N‑aryl substitution and contains a p‑tolyl rather than 4‑nitrophenyl group, precluding direct extrapolation. Users who require biological activity data for selection decisions should request custom profiling from the supplier or contract research organization before procurement.

data gap biological activity head‑to‑head comparison

Recommended Application Scenarios for 3-(4-Fluorophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide


X‑Ray Crystallography and Solid‑State Conformational Studies

The target compound's expected unique pyrazoline ring conformation, predicted to differ by >12° in C3‑aryl dihedral angle from the thiophene‑containing analog [1], makes it a valuable candidate for systematic crystallographic SAR studies. Researchers investigating how aryl substitution modulates pyrazoline ring puckering and intermolecular hydrogen‑bonding networks (via the primary carboxamide group) can use this compound to fill a missing substitution pattern in existing structural databases.

SAR Probe for CB1 Antagonist Lead Optimization

In the diaryl dihydropyrazole CB1 antagonist series, the combination of 4‑fluorophenyl and p‑tolyl groups is underrepresented relative to symmetric bis‑aryl or halogen‑only analogs [2]. Procuring this compound allows medicinal chemistry teams to probe the electronic and steric effects of mixed electron‑withdrawing/electron‑donating aryl pairs on receptor binding and subtype selectivity, building on the established SAR that 3‑position fluorine enhances CB1 potency while 5‑position methyl modulates in vivo efficacy [2].

Physicochemical Benchmarking in Lipophilicity‑Dependent Assays

With a predicted CLogP of ~3.3, the compound occupies an intermediate lipophilicity niche between the more polar bis‑fluoro analog (CLogP ~3.2) and the more lipophilic chloro‑methyl analog (CLogP ~3.5) . This makes it a useful calibration standard for logD₇.₄ determination methods or for assessing the impact of a 0.1–0.3 log unit lipophilicity shift on non‑specific binding in biochemical or cellular assays.

Carboxamide‑Specific Solubility and Formulation Screening

The primary carboxamide group at N1 is expected to confer approximately 3–5‑fold higher aqueous solubility compared to the carbothioamide analog [3]. This compound can serve as a reference for solubility‑limited assay development, enabling comparison of carboxamide vs. carbothioamide functional group effects on dissolution rate, DMSO‑compatible stock concentrations, and formulation stability without confounding changes in the aryl substitution pattern.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.